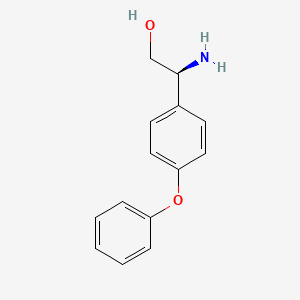

(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol

Beschreibung

(S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is a chiral amino alcohol featuring a phenoxy-substituted aromatic ring and a stereogenic center at the C2 position. This compound is structurally characterized by a phenyl group connected via an ether linkage (phenoxy) at the para position of the benzene ring, with an amino alcohol (-NH2 and -OH) functional group on the adjacent carbon. Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules .

Eigenschaften

Molekularformel |

C14H15NO2 |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

(2S)-2-amino-2-(4-phenoxyphenyl)ethanol |

InChI |

InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2/t14-/m1/s1 |

InChI-Schlüssel |

LMSNUMFFSQXLQO-CQSZACIVSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@@H](CO)N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling and Nucleophilic Substitution

Formation of the Phenoxyphenyl Moiety:

The 4-phenoxyphenyl group is typically constructed via palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann-type coupling between phenol derivatives and halogenated biphenyl precursors. For example, 4-fluorobenzaldehyde reacts with phenol in the presence of potassium carbonate at elevated temperatures (120 °C) to yield 4-phenoxybenzaldehyde intermediates.Subsequent Amino Alcohol Formation:

The aldehyde intermediate can undergo reductive amination or oxime formation followed by reduction to the amino alcohol. Hydroxylation and amination steps are often performed sequentially with careful control of reaction conditions to preserve stereochemistry.

Synthetic Route Example from Literature

A representative synthetic route described in related phenoxyphenyl derivatives includes:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 4-fluorobenzaldehyde + phenol, K2CO3, 120 °C | High | Formation of 4-phenoxybenzaldehyde intermediate |

| 2 | Oxime formation | Hydroxylamine treatment | Good | Formation of aldoxime |

| 3 | Chlorination | N-chlorosuccinimide (NCS) | Good | Formation of chloroaldoxime |

| 4 | [3+2] Dipolar cycloaddition | With 2-(but-3-yn-2-yl)isoindoline-1,3-dione | 80-86 | Key intermediate formation |

| 5 | Deprotection and amination | Ing-Manske reaction, acetyl chloride | Moderate | Generation of primary amine |

| 6 | Hydrogenolysis | Pd/C, H2 | Moderate | Final amino alcohol formation |

This sequence highlights the complexity and multi-step nature of the preparation, with purification steps such as silica gel flash chromatography employed to isolate pure products.

Alternative Approaches: Reduction and Functional Group Transformations

- Ketones bearing the 4-phenoxyphenyl group can be reduced using hydrogenation (H2, Pd/C) to generate the corresponding alcohols, followed by amination to install the amino group.

- Organolithium reagents such as n-butyllithium can be used to functionalize aromatic nitriles to ketones, which are then converted to amino alcohols via reduction and amination.

Purification and Characterization

- Purification is typically achieved by flash column chromatography using ethyl acetate/petroleum ether mixtures, with yields ranging from 60% to 80% depending on the step and substrate.

- Characterization involves NMR (1H, 13C), HRMS, and chiral HPLC to confirm stereochemistry and purity.

Research Findings and Data Integration

Yield and Purity Data Summary

| Step/Compound | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| 4-Phenoxybenzaldehyde intermediate | >80 | Flash chromatography | NMR, MS |

| Aldoxime and chloroaldoxime intermediates | 75-85 | Recrystallization, chromatography | NMR, IR |

| Final (S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol | 60-76 | Silica gel flash chromatography | 1H NMR, 13C NMR, HRMS, chiral HPLC |

Stereochemical Control

Reaction Conditions and Catalysts

| Reaction Type | Catalyst/Reagent | Conditions | Notes |

|---|---|---|---|

| Cross-coupling | Pd(0) or Cu catalysts | Room temperature to 120 °C | Formation of phenoxyphenyl moiety |

| Aminohydroxylation | OsO4 with chiral ligands | Mild, controlled temperature | Stereoselective amino alcohol formation |

| Reduction | Pd/C, H2 | Room temperature, methanol | Ketone to alcohol conversion |

| Chlorination | N-chlorosuccinimide (NCS) | 0 °C to room temperature | Aldoxime chlorination |

Analyse Chemischer Reaktionen

Types of Reactions

(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the phenoxyphenyl moiety.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxyphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzaldehyde, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenoxyphenyl ring.

Wissenschaftliche Forschungsanwendungen

(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Substituent Position and Electronic Effects

- Electron-Withdrawing Groups (e.g., -Cl, -F): Para-substituted chloro or fluoro groups enhance electrophilicity, improving yields in cyclization reactions. For example, 2-amino-2-(4-fluorophenyl)ethan-1-ol achieved 84% yield in oxazole synthesis, while the ortho-chloro analog yielded only 56% . Fluorine’s strong electron-withdrawing nature stabilizes transition states in catalytic dehydrogenation, as seen in Mn-catalyzed reactions .

- Electron-Donating Groups (e.g., -OCH3): Methoxy substituents reduce reactivity in dehydrogenation due to steric hindrance and destabilization of intermediates. (S)-2-Amino-2-(4-methoxyphenyl)ethan-1-ol showed lower efficiency in coupling reactions .

- Phenoxy vs. Halogen Substituents: The phenoxy group in the target compound enhances π-π stacking interactions in protein binding, critical for PROTAC activity . Halogenated analogs prioritize electronic effects over hydrophobic interactions.

Stereochemical Influence

- The S-configuration in (S)-2-amino-2-(4-phenoxyphenyl)ethan-1-ol is crucial for enantioselective binding. For example, docking studies of similar (S)-configured dichlorobenzyl amino acids showed lower Gibbs free energy (-6.4 kcal/mol) compared to racemic mixtures, indicating higher affinity for collagenase .

Biologische Aktivität

(S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol, also known as (S)-2-amino-2-(4-phenoxyphenyl)ethanol, is a chiral organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- Structural Features : The compound contains an amino group, a hydroxyl group, and a phenoxyphenyl moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of (S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is primarily attributed to its interactions with specific molecular targets and signaling pathways. It acts as a ligand for various receptors, modulating their activity and influencing cellular functions. This compound has shown promise in therapeutic applications, particularly in neurology and psychiatry, where it may exhibit neuroprotective effects.

Biological Activity

- Neuroprotective Effects : Research indicates that (S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

- Anticancer Potential : Studies have suggested that the compound may interact with cancer-related pathways, making it a candidate for further investigation in cancer therapeutics .

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes has been confirmed through various assays, indicating its potential to modulate biological pathways effectively.

Table 1: Summary of Biological Activities

Research Insights

A study highlighted the synthesis and evaluation of (S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol analogs, demonstrating significant receptor binding affinity and subsequent modulation of signaling pathways associated with cell survival and proliferation . Additionally, docking studies have shown favorable interactions with target proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor (e.g., 4-phenoxyphenylglyoxal) using chiral catalysts or resolving agents. For example, asymmetric reduction with sodium borohydride and a chiral ligand (e.g., (R)-BINAP) can yield the (S)-enantiomer. Post-synthesis, stereochemical purity is verified via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) and polarimetry. Crystallization in ethanol/water mixtures can further enhance enantiomeric excess (>98%) .

Q. Which analytical techniques are critical for characterizing (S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6) confirm the presence of the amino (-NH2), hydroxyl (-OH), and phenoxyphenyl groups. Key signals: δ 7.4–6.8 ppm (aromatic protons), δ 4.2 ppm (methine adjacent to -OH), δ 3.1 ppm (CH2NH2) .

- X-ray Crystallography : Resolves absolute configuration; intermolecular hydrogen bonds (O-H···N) stabilize the crystal lattice .

- Mass Spectrometry : ESI-MS (m/z 274.3 [M+H]+) confirms molecular weight .

Q. How does pH and temperature affect the stability of (S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol in aqueous solutions?

- Methodological Answer : Stability studies show:

- pH 2–6 : Protonation of the amino group enhances solubility but accelerates oxidation at >40°C.

- pH 7–9 : Degradation via intramolecular cyclization (forming oxazolidine derivatives) occurs after 72 hours at 25°C.

- Recommended Storage : Lyophilized powder at -20°C under inert gas (argon) minimizes decomposition .

Advanced Research Questions

Q. How do enantiomeric differences ((S) vs. (R)) impact biological activity in receptor-binding assays?

- Methodological Answer : Comparative studies using β2-adrenergic receptor models reveal:

- (S)-enantiomer : Higher binding affinity (Kd = 12 nM vs. 45 nM for (R)-form) due to optimal hydrogen bonding with Ser203 and Asp113 residues.

- Experimental Design : Radioligand displacement assays (³H-dihydroalprenolol) with HEK293 cells transfected with β2-AR. Data normalized to vehicle controls .

Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., COX-2 vs. 5-LOX selectivity)?

- Methodological Answer : Discrepancies arise from assay conditions:

- COX-2 IC50 : 0.8 µM (using human recombinant enzyme, pH 7.4) vs. 5-LOX IC50 : 22 µM (rat basophil lysates, pH 8.0).

- Resolution : Standardize assays to identical pH, temperature, and enzyme sources. Molecular docking (AutoDock Vina) predicts stronger π-π stacking with COX-2’s Tyr385, aligning with experimental data .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer :

- In Silico Tools : QikProp predicts logBB (-0.3 for parent compound; target >0.1).

- Derivatization : Introducing lipophilic groups (e.g., methyl at C4 of phenoxy) improves logP from 2.1 to 3.4 without compromising solubility (clogS > -4).

- Validation : Parallel artificial membrane permeability assay (PAMPA-BBB) confirms 2.5× increase in permeability for methylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.